3-Bromo-4-(1,3-oxazol-5-yl)benzaldehyde
Description
3-Bromo-4-(1,3-oxazol-5-yl)benzaldehyde is a heteroaromatic compound featuring a benzaldehyde core substituted with a bromine atom at the 3-position and a 1,3-oxazole ring at the 4-position. The aldehyde group provides a reactive site for further functionalization, while the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
Properties
Molecular Formula |
C10H6BrNO2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
3-bromo-4-(1,3-oxazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrNO2/c11-9-3-7(5-13)1-2-8(9)10-4-12-6-14-10/h1-6H |
InChI Key |
SIDRNUOTUOQFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)C2=CN=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Molecular formula: C₁₀H₆BrNO₂ (inferred from analogs in ).
- Molecular weight : ~251.06 g/mol (calculated from analogs).
- Functional groups : Aldehyde (-CHO), bromo (Br), 1,3-oxazole.
Comparison with Structural Analogs
3-(1,3-Oxazol-5-yl)benzaldehyde
- Molecular formula: C₁₀H₇NO₂.
- Molecular weight : 173.17 g/mol .
- Key differences : Lacks the bromine atom at the 3-position.
- Reactivity : The absence of bromine limits its utility in metal-catalyzed cross-coupling reactions. However, the aldehyde group remains reactive toward nucleophiles.
- Applications : Primarily used as a building block for synthesizing larger heterocyclic systems.
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5g)
- Molecular formula : C₁₅H₁₂BrN₂O₂.
- Molecular weight : 353.18 g/mol (calculated).
- Key differences : Replaces the oxazole with a 1,3,4-oxadiazole ring and substitutes the aldehyde with a methoxyphenyl group.
- Reactivity : The oxadiazole ring enhances thermal stability and π-conjugation compared to oxazole .
- Applications : Explored in materials science for optoelectronic properties.
N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamide Derivatives
- Example structure: N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide.
- Key differences: Incorporates a sulfonamide group and cyano substituent instead of bromine and aldehyde.
- Biological activity : Exhibits moderate anticancer activity (GI₅₀ < 100 µM) against select cell lines, attributed to sulfonamide-mediated enzyme inhibition .
4-Bromo-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide
- Molecular formula : C₁₆H₁₇BrN₃O₂.
- Molecular weight : 364.24 g/mol .
- Key differences : Replaces the aldehyde with an amide group and introduces a cyclohexyl-oxadiazole moiety.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |
|---|---|---|---|---|
| 3-Bromo-4-(1,3-oxazol-5-yl)benzaldehyde | C₁₀H₆BrNO₂ | ~251.06 | Aldehyde, bromo, oxazole | Cross-coupling, drug discovery |
| 3-(1,3-Oxazol-5-yl)benzaldehyde | C₁₀H₇NO₂ | 173.17 | Aldehyde, oxazole | Heterocyclic synthesis |
| 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | C₁₅H₁₂BrN₂O₂ | 353.18 | Bromo, oxadiazole, methoxy | Optoelectronic materials |
| N-(4-Cyano-1,3-oxazol-5-yl) sulfonamide | C₁₂H₁₀N₄O₃S | 296.29 | Sulfonamide, cyano, oxazole | Anticancer agents |
| 4-Bromo-N-(oxadiazol-5-yl)benzamide | C₁₆H₁₇BrN₃O₂ | 364.24 | Bromo, amide, oxadiazole | Kinase inhibitor intermediates |
Research Findings and Key Insights
- Reactivity: The bromine atom in this compound distinguishes it from non-halogenated analogs, enabling Pd-catalyzed cross-coupling reactions (e.g., with boronic acids) .
- Biological Potential: While sulfonamide derivatives () show anticancer activity, the aldehyde group in the target compound may confer distinct reactivity in biological systems, such as Schiff base formation with amino groups in proteins .
- Electronic Properties : The electron-withdrawing aldehyde and bromine substituents reduce electron density in the benzene ring compared to methoxy- or methyl-substituted analogs, influencing charge-transfer interactions .
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